molecular formula C18H15ClN2O3 B2496448 2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-52-8

2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole

Cat. No. B2496448
CAS RN: 477887-52-8
M. Wt: 342.78
InChI Key: KJFJYIXBUSYILO-RGVLZGJSSA-N
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Description

Synthesis Analysis

Indole derivatives, including compounds with structures similar to "2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole," are synthesized through various methods, aiming to explore their potential as biological agents. For instance, Romagnoli et al. (2008) synthesized a series of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, highlighting the diverse synthetic routes available for modifying the indole nucleus with different moieties such as chloro, methyl, or methoxy groups, potentially applicable to our compound of interest (Romagnoli et al., 2008).

Molecular Structure Analysis

The structural analysis of indole derivatives reveals intricate details about their interaction potential and stability. For example, the study of an iodinated indomethacin analog provides insights into the bond distances and angles that could be similar in our compound, indicating steric strain and the orientation of substituents which might affect its biological activity (Loll et al., 1996).

Chemical Reactions and Properties

Indole derivatives engage in a variety of chemical reactions, leading to diverse biological activities. The Meisenheimer rearrangement of certain indole N-oxides, as discussed by Kurihara et al. (1991), showcases the reactivity of such compounds under specific conditions, potentially relevant to our compound's chemical behavior (Kurihara et al., 1991).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the applications and handling of indole derivatives. The synthesis and structural elucidation of an iodinated indomethacin analog provide valuable data that can help infer the physical characteristics of similar compounds (Loll et al., 1996).

Chemical Properties Analysis

The chemical properties, such as reactivity with different chemical agents and stability under various conditions, are essential for determining the compound's suitability for specific applications. The work by Kametani et al. (1978) on photo-oxygenation reactions of indole derivatives illustrates the potential chemical transformations our compound might undergo, providing insights into its reactivity and stability (Kametani et al., 1978).

Scientific Research Applications

Anticancer Properties

2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole and its derivatives have been extensively studied for their anticancer properties. A notable study synthesized a series of novel analogs, which were evaluated for in vitro cytotoxicity against a panel of 57 human tumor cell lines. Compound 3o, in particular, demonstrated significant cytotoxicity against non-small cell lung cancer and melanoma cell lines, suggesting potential as leads for anticancer drug development (Penthala et al., 2010). Additionally, compounds modified with different moieties such as chloro, methyl, or methoxy, especially 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole, were identified as highly potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).

Nucleophilic Reactivity and Synthetic Utility

The compound and its structural variants are also valuable in synthetic organic chemistry due to their nucleophilic reactivity. For instance, 2-Chloro-1-methoxymethylindole-3-carboxaldehyde was identified as an excellent substrate for various nitrogen nucleophiles, yielding 2-substituted indoles. This reactivity was leveraged in synthesizing an unusual TrpHis fragment of the bicyclic octapeptide moroidin (Comber & Moody, 1992). Additionally, the reactivities of various indoles, including compounds similar in structure to this compound, were studied, providing insights into the nucleophilicity of indole structures, which is crucial for understanding their behavior in synthetic pathways (Lakhdar et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the context in which the compound is used, such as whether it’s used as a reagent in a chemical reaction, a component in a larger molecule, or a bioactive compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if the compound is volatile or reactive, it could pose risks. Proper handling and storage procedures should be followed to ensure safety .

properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-21-15-9-5-3-7-12(15)14(17(21)19)11-20-24-18(22)13-8-4-6-10-16(13)23-2/h3-11H,1-2H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFJYIXBUSYILO-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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